Superior Neuraminidase Inhibition Potency: Katsumadain A vs. Other A. katsumadai Diarylheptanoids
Among six constituents isolated from Alpinia katsumadai, katsumadain A was identified as the most promising neuraminidase inhibitor. It demonstrated a lower IC50 value against human influenza virus A/PR/8/34 (H1N1) neuraminidase compared to other diarylheptanoids from the same extract [1]. This indicates a quantifiably higher potency within its own compound class, making it the preferred choice for studies focused on maximizing NA inhibitory effect from this natural source.
| Evidence Dimension | In vitro inhibition of human influenza virus A/PR/8/34 (H1N1) neuraminidase (IC50) |
|---|---|
| Target Compound Data | 1.05 ± 0.42 μM |
| Comparator Or Baseline | Other isolated diarylheptanoids from A. katsumadai |
| Quantified Difference | Katsumadain A was the most potent constituent |
| Conditions | Chemiluminescence-based enzyme assay using MUNANA substrate |
Why This Matters
This direct comparison confirms katsumadain A as the highest-potency NA inhibitor among the diarylheptanoids co-isolated from its natural source, providing a clear rationale for its selection in antiviral screening or structure-activity relationship (SAR) studies.
- [1] Grienke U, Schmidtke M, Kirchmair J, Pfarr K, Wutzler P, Dürrwald R, Wolber G, Liedl KR, Stuppner H, Rollinger JM. Antiviral potential and molecular insight into neuraminidase inhibiting diarylheptanoids from Alpinia katsumadai. J Med Chem. 2010 Jan 28;53(2):778-86. View Source
